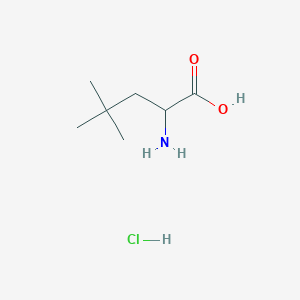

2-Amino-4,4-dimethylpentanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4,4-dimethylpentanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is known for its unique structural properties, which include an amino group and a carboxylic acid group attached to a pentane backbone with two methyl groups at the fourth carbon position. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

The synthesis of 2-Amino-4,4-dimethylpentanoic acid hydrochloride can be achieved through several methods. One common synthetic route involves the use of 2-amino-4,4-dimethylvaleronitrile as a starting material. This compound undergoes a two-step reaction to form the target product . Another method involves the use of 4-dimethyl-2-carbonylvaleric acid as a starting material, which is then subjected to a two-step reaction to yield the desired product . These methods are advantageous due to their cost-effectiveness, high yield, and suitability for industrial production.

Analyse Des Réactions Chimiques

2-Amino-4,4-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or halogenated compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

2-Amino-4,4-dimethylpentanoic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for creating new compounds with potential applications in pharmaceuticals and materials science.

Reagent in Chemical Reactions

The compound is utilized as a reagent in numerous chemical reactions. For instance, it can undergo hydrolysis to yield 2-amino-4,4-dimethylpentanoic acid and ammonia. Additionally, it can be involved in substitution reactions with various nucleophiles and electrophiles, depending on the desired product.

This compound exhibits notable biological activities that make it a subject of interest in medicinal chemistry and biochemistry.

Neuroprotective Effects

Research indicates that this compound has neuroprotective properties. It enhances synaptic plasticity and promotes neuronal survival under stress conditions. A controlled study demonstrated that treatment with this compound improved cognitive function in animal models following neurotoxic exposure.

Antioxidant Activity

The compound displays antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. Studies have shown a significant reduction in oxidative stress markers when neuronal cells were treated with this compound.

Influence on Metabolic Pathways

Experimental data suggest that this compound may enhance glucose utilization and fatty acid metabolism in muscle tissues. This modulation of metabolic pathways highlights its potential role in energy production and metabolic health.

Neuroprotection Study (2023)

In a recent study published in 2023, researchers administered varying doses of this compound to rats subjected to neurotoxic agents. The results indicated a dose-dependent improvement in memory retention and spatial learning tasks compared to control groups. This suggests potential therapeutic applications for the compound in treating neurodegenerative diseases.

Antioxidant Activity Analysis (2022)

A study conducted in 2022 focused on the antioxidant activity of this compound. It demonstrated significant reductions in oxidative stress markers within cultured neuronal cells treated with this compound.

Metabolic Pathway Investigation (2021)

Research from 2021 indicated enhanced glucose uptake in muscle cells treated with the compound. This finding supports its potential utility in metabolic disorders where glucose utilization is impaired.

Mécanisme D'action

The mechanism of action of 2-Amino-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. One key target is the branched-chain amino acid aminotransferase (BCAT) enzyme, which plays a crucial role in the biosynthesis of hydrophobic amino acids such as leucine, isoleucine, and valine . By modulating the activity of BCAT, this compound can influence various metabolic processes and pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

2-Amino-4,4-dimethylpentanoic acid hydrochloride is similar to other branched-chain amino acids, such as leucine, isoleucine, and valine. its unique structural features, including the presence of two methyl groups at the fourth carbon position, distinguish it from these compounds. This structural uniqueness contributes to its specific chemical reactivity and biological activity. Other similar compounds include γ-Methyl-L-leucine and L-γ-Methylleucine, which share some structural similarities but differ in their functional groups and overall chemical properties .

Activité Biologique

2-Amino-4,4-dimethylpentanoic acid hydrochloride, often referred to as a branched-chain amino acid derivative, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Structural Characteristics

This compound is a chiral compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol. Its structure features two methyl groups on the fourth carbon of the pentanoic acid chain, which contributes to its distinct chemical reactivity and biological properties.

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form corresponding oxo derivatives.

- Reduction : It can be reduced to yield amine derivatives.

- Substitution : The amino group participates in substitution reactions with electrophiles.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound primarily involves its role as a substrate for enzymes such as branched-chain amino acid aminotransferase (BCAT). This enzyme is crucial for the metabolism of branched-chain amino acids (BCAAs), influencing various metabolic pathways related to energy production and protein synthesis.

Therapeutic Applications

Recent studies have highlighted potential therapeutic applications of this compound:

- Wound Healing : It has been investigated for its efficacy in enhancing wound healing with reduced scarring compared to untreated wounds. This effect is attributed to its role in promoting tissue regeneration and modulating inflammatory responses .

- Skin Conditions : Research indicates that it may be beneficial in treating various skin conditions, including acne and dermatitis. Its application can lead to improved skin texture and reduced inflammation .

Case Studies

Several case studies have explored the effects of this compound:

-

Wound Healing Study :

- Objective : To assess the compound's effect on wound healing in diabetic rats.

- Methodology : The compound was applied topically on wound sites.

- Findings : Enhanced healing rates were observed with significantly less scarring compared to control groups.

- Skin Condition Treatment :

Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2S)-2-amino-3-methylbutanoic acid | Methyl group on the third carbon | Used in muscle metabolism studies |

| (2S)-2-amino-5-methylhexanoic acid | Methyl group on the fifth carbon | Investigated for its role in energy metabolism |

| γ-Methyl-L-leucine | Methyl group on gamma position | Explored for potential neuroprotective effects |

The structural uniqueness of this compound distinguishes it from these compounds, contributing to its specific biological activities and potential applications.

Propriétés

IUPAC Name |

2-amino-4,4-dimethylpentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCONRVSNXDHMHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.